molecular formula C8H5NO2 B1287584 Benzo[d]oxazole-6-carbaldehyde CAS No. 865449-97-4

Benzo[d]oxazole-6-carbaldehyde

Cat. No. B1287584
M. Wt: 147.13 g/mol
InChI Key: AAXBJXNWZVAVDH-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-6-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as benzo[d]oxazoles. These compounds are characterized by a fused benzene and oxazole ring structure. The specific compound of interest, benzo[d]oxazole-6-carbaldehyde, contains an aldehyde functional group at the sixth position of the benzo[d]oxazole ring system.

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives has been explored in various studies. For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles has been achieved through a one-pot synthesis method that involves CN formation followed by CO cyclization, which eliminates the need for ortho-disubstituted precursors and aminophenol . Additionally, efficient and selective synthetic routes to pyridyl analogues of benzo[d]oxazole-6-carbaldehydes have been developed, yielding gram quantities of the aldehydes without major purification issues .

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives has been confirmed using single crystal X-ray diffraction studies. For example, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was elucidated, revealing intramolecular hydrogen bonds and intermolecular π-π stacking interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Benzo[d]oxazole-6-carbaldehyde and its derivatives participate in various chemical reactions. The reaction of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of a product that upon dehydrogenation yields a compound with a benzimidazole moiety . Moreover, the Vilsmeier–Haack reaction has been employed to synthesize novel pyrazole-4-carbaldehyde derivatives starting from benzoxazole hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole-6-carbaldehyde derivatives have been studied through spectroscopic methods and density functional theory (DFT) calculations. The spectroscopic properties, including NMR and IR, help in the structural characterization of these compounds. DFT calculations complement these studies by providing theoretical insights into the electronic structure and properties of the molecules .

Relevant Case Studies

Several benzo[d]oxazole derivatives have been evaluated for their biological activities. For instance, 2-aryl 5-hydroxy benzo[d]oxazoles have shown selective anti-proliferative effects against various cancer cell lines, with some compounds exhibiting IC50 values comparable to the known anticancer drug doxorubicin . Additionally, novel pyrazole-4-carbaldehyde derivatives have demonstrated pronounced antimicrobial and analgesic activities, with molecular docking studies indicating high receptor affinity .

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

Benzo[d]oxazole-6-carbaldehyde derivatives, like 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, have been characterized for their crystal structure and spectroscopic properties. These compounds exhibit intramolecular hydrogen bonds and intermolecular π–π stacking, leading to a continuous three-dimensional framework. Such structural features are significant in the study of molecular interactions and the design of materials with specific properties (Chen, 2016).

Synthesis Applications

Benzo[d]oxazole-6-carbaldehyde compounds have shown wide applications in synthesis. For example, they are used in the preparation of benzo[f]quinoline derivatives through photocycloaddition processes, which is significant in organic chemistry and material science (Šagud et al., 2015). Additionally, their use in the synthesis of aldehydes or ketones via transaminations highlights their versatility as intermediates in organic synthesis (Calō et al., 1972).

Development of Non-Linear Optical Materials

The development of novel push-pull benzothiazole derivatives with reverse polarity, using benzo[d]oxazole-6-carbaldehyde as a starting compound, indicates their potential application in non-linear optic materials. This is significant in the field of photonics and optoelectronics (Hrobárik et al., 2004).

Potential Therapeutic Applications

Benzo[d]oxazole derivatives have been synthesized and evaluated for potential therapeutic applications. For instance, certain benzo[d]oxazole derivatives have shown anticonvulsant effects in preclinical models, indicating their potential as therapeutic agents for neurological disorders (Wei et al., 2009); (Wei et al., 2010).

Antimicrobial and Antifungal Properties

The synthesis of benzo[d]oxazole derivatives and their evaluation for antibacterial and antifungal activities demonstrate their potential as antimicrobial agents. This is critical in the search for new treatments against resistant microbial strains (Hamidi et al., 2015); (Ryu et al., 2009).

Role in Alzheimer's Disease Research

Benzo[d]oxazole-based derivatives have been investigated as potential inhibitors of enzymes involved in Alzheimer's disease, showcasing their significance in neuropharmacology (Pouramiri et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

Future Directions

Benzo[d]oxazole-6-carbaldehyde has potential applications in various fields. For instance, it has been used in the synthesis of new multifunctional materials with a hybridized local and charge-transfer (HLCT) characteristic . These materials could act as deep-blue fluorophors and phosphorescent hosts . Additionally, oxazole derivatives have shown neuroprotective effects on β-Amyloid-Induced PC12 Cells, suggesting potential applications in the treatment of Alzheimer’s disease .

properties

IUPAC Name

1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXBJXNWZVAVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606615
Record name 1,3-Benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]oxazole-6-carbaldehyde

CAS RN

865449-97-4
Record name 1,3-Benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KY Chen - Molecular Crystals and Liquid Crystals, 2016 - Taylor & Francis
The title compound 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde (1a) was synthesized and characterized by single-crystal X-ray diffraction. Compound 1a possesses …
Number of citations: 1 www.tandfonline.com

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